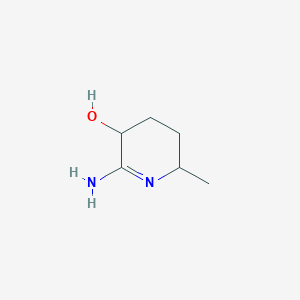

3-Pyridinol,2-amino-3,4,5,6-tetrahydro-6-methyl-(9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Pyridinol,2-amino-3,4,5,6-tetrahydro-6-methyl-(9CI) is a chemical compound with the molecular formula C6H10N2O. It is a derivative of pyridine, characterized by the presence of an amino group at the second position and a hydroxyl group at the third position on the pyridine ring. The compound also features a tetrahydro structure with a methyl group at the sixth position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinol,2-amino-3,4,5,6-tetrahydro-6-methyl-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of pyridine with methyl ethyl ketone under basic conditions. The reaction typically requires heating to facilitate the formation of the desired product . Another approach involves the methylation of pyridine derivatives using methylating agents such as methyl iodide in the presence of a base like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyridinol,2-amino-3,4,5,6-tetrahydro-6-methyl-(9CI) undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Biological Activities

3-Pyridinol derivatives have been studied for their potential biological activities, including:

- Antimicrobial Activity : Some studies indicate that pyridine derivatives can exhibit antibacterial properties, making them candidates for developing new antibiotics.

- Anticancer Properties : Research has shown that certain derivatives may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Neuroprotective Effects : Compounds similar to 3-Pyridinol have been evaluated for their ability to protect neuronal cells from damage caused by oxidative stress.

Pharmaceutical Applications

The primary applications of 3-Pyridinol, 2-amino-3,4,5,6-tetrahydro-6-methyl-(9CI) in pharmaceuticals include:

- Drug Development : Its structural features allow it to serve as a scaffold for synthesizing novel drugs targeting various diseases.

- Enzyme Inhibition : The compound's ability to interact with specific enzymes makes it a candidate for developing enzyme inhibitors that could treat metabolic disorders.

Agrochemical Applications

In the field of agrochemicals, 3-Pyridinol derivatives are being explored for:

- Pesticide Development : Research indicates that pyridine-based compounds can be effective as insecticides and fungicides due to their toxicological properties against pests.

- Herbicides : Some studies suggest that modifications of pyridine structures can lead to effective herbicides that inhibit weed growth without harming crops.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry reported on the synthesis of various pyridine derivatives, including 3-Pyridinol analogs. The findings indicated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting a pathway for developing new antibiotics based on this compound.

Case Study 2: Neuroprotection

Research conducted at a leading university demonstrated that certain derivatives of 3-Pyridinol exhibited neuroprotective effects in models of neurodegenerative diseases. The study highlighted the compound's potential to mitigate oxidative stress-induced neuronal damage.

Wirkmechanismus

The mechanism of action of 3-Pyridinol,2-amino-3,4,5,6-tetrahydro-6-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding to biological molecules. The compound may inhibit or activate certain enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Aminopyridin-3-ol: Similar structure with an amino group at the fourth position and a hydroxyl group at the third position.

2-Thio-containing pyrimidines: These compounds share some structural similarities and exhibit comparable reactivity.

Uniqueness

3-Pyridinol,2-amino-3,4,5,6-tetrahydro-6-methyl-(9CI) is unique due to its specific substitution pattern and tetrahydro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Biologische Aktivität

3-Pyridinol, 2-amino-3,4,5,6-tetrahydro-6-methyl-(9CI) (CAS Number: 165384-23-6) is a nitrogen-containing heterocyclic compound with potential biological activities. This article explores its biological properties, focusing on its pharmacological effects and mechanisms of action based on diverse research findings.

- Molecular Formula : C₆H₁₂N₂O

- Molecular Weight : 128.17 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 342.7 °C at 760 mmHg

- LogP : 1.23 (indicating moderate lipophilicity)

Biological Activity

The biological activity of 3-Pyridinol derivatives has been investigated in various contexts, particularly regarding their role as cholinesterase inhibitors and potential therapeutic agents.

Cholinesterase Inhibition

Cholinesterases (ChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes can lead to increased levels of acetylcholine, which is beneficial in certain neurological conditions.

- Mechanism of Action :

-

Research Findings :

- A study demonstrated that certain pyridine derivatives exhibited significant reactivation of phosphorylated AChE in vitro, suggesting their potential use in treating organophosphate poisoning .

- The effectiveness of these compounds as reactivators was evaluated through various assays measuring the restoration of ChE activity post-inhibition.

Toxicological Profile

The safety and toxicity of 3-Pyridinol derivatives have also been assessed:

- Acute Toxicity Studies :

Case Studies

Several studies have focused on the application of pyridine derivatives in clinical and experimental settings:

- Case Study: Organophosphate Poisoning :

- Case Study: Neuroprotective Effects :

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

6-amino-2-methyl-2,3,4,5-tetrahydropyridin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-4-2-3-5(9)6(7)8-4/h4-5,9H,2-3H2,1H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBRHDYOCLRSAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=N1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.